2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose
Overview
Description
2,3,4,6-Tetra-O-acetyl-beta-D-chloroglucose is a derivative of glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the hydroxyl group at position 1 is replaced by a chlorine atom. This compound is often used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose typically involves the acetylation of glucose derivatives. One common method is the reaction of glucose pentaacetate with hydrogen chloride to produce the desired compound. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-chloroglucose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as azides or thiols, to form different derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: Products include azido derivatives, thioglycosides, and other substituted compounds.
Hydrolysis: The major product is the deacetylated glucose derivative.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-beta-D-chloroglucose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups and the chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can initiate a series of biochemical reactions that lead to the desired outcomes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a chlorine atom.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl bromide: Contains a bromine atom instead of chlorine.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide: Contains an azide group instead of chlorine.
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-chloroglucose is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-chlorooxan-2-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPSIUIJNAJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931527 | |
Record name | 2,3,4,6-Tetra-O-acetylhexopyranosyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14257-40-0 | |
Record name | 2,3,4,6-Tetra-O-acetylhexopyranosyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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